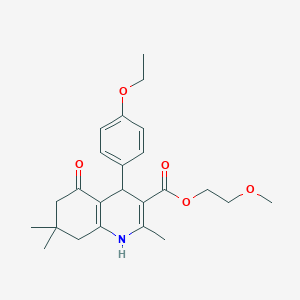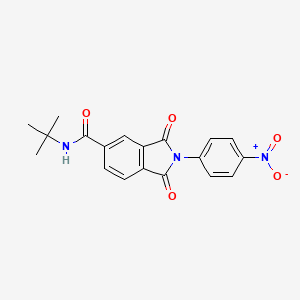![molecular formula C22H25NO B5039621 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine](/img/structure/B5039621.png)
4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine, also known as DPHM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPHM is a bicyclic compound that contains a morpholine ring and two phenyl rings. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine is not fully understood, but it is believed to act as a sigma-1 receptor agonist and a dopamine transporter inhibitor. Sigma-1 receptors are located in various tissues throughout the body and are involved in the regulation of various physiological processes. By acting as a sigma-1 receptor agonist, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine may modulate the activity of these receptors and affect downstream signaling pathways. Additionally, by inhibiting the dopamine transporter, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine may increase the levels of dopamine in the brain, which could have therapeutic benefits in certain disorders.
Biochemical and Physiological Effects:
4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is a region of the brain that is involved in learning and memory. 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has also been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has been shown to have anxiolytic effects in animal models, which could make it useful in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have activity as a fluorescent probe, which could make it useful in imaging studies. Additionally, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has been shown to have anxiolytic effects in animal models, which could make it useful in behavioral studies. However, one limitation of 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine is that it has not been extensively studied in humans, so its potential therapeutic benefits and side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine. One direction is to further study its mechanism of action and potential therapeutic benefits in various disorders, such as Parkinson's disease and anxiety disorders. Additionally, further research could be done to optimize the synthesis of 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine and improve its yield. Finally, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine could be further studied as a fluorescent probe for imaging of biological systems, with the goal of improving its specificity and sensitivity.
Conclusion:
In conclusion, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine is a chemical compound that has gained attention in recent years for its potential applications in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic benefits and limitations of 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine, but it has the potential to be a useful tool in scientific research.
Synthesemethoden
4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has been synthesized using various methods, including the reaction of 6,6-diphenylbicyclo[3.1.0]hex-1-ene with morpholine in the presence of a catalyst, such as palladium on carbon. Another method involves the reaction of 6,6-diphenylbicyclo[3.1.0]hex-1-ene with morpholine in the presence of a strong acid, such as sulfuric acid. The synthesis of 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has also been achieved using a one-pot reaction of 6,6-diphenylbicyclo[3.1.0]hex-1-ene, morpholine, and a palladium catalyst. The yield of 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine varies depending on the method used, but typically ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has been studied for its potential applications in scientific research. It has been shown to have activity as a sigma-1 receptor agonist, which is a protein that is involved in various physiological processes, including pain perception, cell survival, and neurotransmitter release. 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has also been shown to have activity as a dopamine transporter inhibitor, which could make it useful in the treatment of disorders such as Parkinson's disease. Additionally, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has been studied for its potential use as a fluorescent probe for imaging of biological systems.
Eigenschaften
IUPAC Name |
4-(6,6-diphenyl-1-bicyclo[3.1.0]hexanyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)20-12-7-13-21(20,22)23-14-16-24-17-15-23/h1-6,8-11,20H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGFOAXVNHNHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(C2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,6-Diphenyl-1-bicyclo[3.1.0]hexanyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one](/img/structure/B5039574.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5039580.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5039581.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-(pentanoylamino)benzamide](/img/structure/B5039586.png)

![3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5039606.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5039607.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5039611.png)
![(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5039628.png)


![5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5039638.png)